molecular formula C21H44N2O3S B14392330 3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid CAS No. 90019-04-8

3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid

Cat. No.: B14392330
CAS No.: 90019-04-8
M. Wt: 404.7 g/mol
InChI Key: TWKDIHZNAXPMJT-UHFFFAOYSA-N
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Description

3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of a piperazine ring substituted with a tetradecyl chain and a propane-1-sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of piperazine with tetradecyl bromide to form 3-tetradecylpiperazine. This intermediate is then reacted with propane-1-sulfonic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted sulfonic acid derivatives.

Scientific Research Applications

3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with active sites of enzymes, while the sulfonic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound with a morpholine ring.

    3-(4-(2-Hydroxyethyl)-1-piperazinyl)propanesulfonic acid (HEPPS): A buffer compound with a piperazine ring and a hydroxyethyl group.

Uniqueness

3-(3-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid is unique due to its long tetradecyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in detergents and emulsifiers.

Properties

CAS No.

90019-04-8

Molecular Formula

C21H44N2O3S

Molecular Weight

404.7 g/mol

IUPAC Name

3-(3-tetradecylpiperazin-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C21H44N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-21-20-23(18-16-22-21)17-14-19-27(24,25)26/h21-22H,2-20H2,1H3,(H,24,25,26)

InChI Key

TWKDIHZNAXPMJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O

Origin of Product

United States

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